2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine
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Overview
Description
2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family This compound is characterized by the presence of an allylsulfanyl group at the 2-position and a 2-naphthyloxy group at the 4-position of the thieno[3,2-d]pyrimidine core
Mechanism of Action
Target of Action
The primary target of 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancers, making it a promising target for antitumor agents .
Mode of Action
This compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation of histone proteins, leading to changes in the expression of various genes. The exact nature of these changes depends on the specific genes affected, but they generally result in the suppression of tumor growth .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a key process in the regulation of gene expression. By inhibiting EZH2, this compound disrupts this process, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
The compound’s ability to overcome p-glycoprotein (p-gp)-mediated multidrug resistance suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The most significant result of the action of this compound is its antitumor activity . The compound has been shown to have a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Biochemical Analysis
Biochemical Properties
2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine has been found to interact with several enzymes and proteins. For instance, it has been shown to inhibit PDE4B, an enzyme involved in inflammation and other cellular processes . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cells are quite profound. It has been shown to inhibit the colony formation of SKOV3 cells in vitro and tubulin polymerization . Furthermore, it induces G2/M phase arrest and apoptosis in SKOV3 cells, as well as dose-dependent inhibition of tumor cell migration and invasion at low concentrations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with tubulin . The compound binds to the colchicine-binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it is known that the compound exhibits potent antiproliferative activity against tumor cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine typically involves a multi-step process:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group is introduced via a nucleophilic substitution reaction, where an allylthiol reacts with a suitable leaving group on the thieno[3,2-d]pyrimidine core.
Attachment of the 2-Naphthyloxy Group: The final step involves the etherification of the thieno[3,2-d]pyrimidine core with 2-naphthol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The naphthyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study biological pathways involving sulfur-containing compounds.
Medicine: As a potential antitumor agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine can be compared with other thieno[3,2-d]pyrimidine derivatives:
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine: Similar structure but with a methylsulfanyl group instead of an allylsulfanyl group.
2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine: Similar structure but with a 4-methoxyphenoxy group instead of a 2-naphthyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
4-naphthalen-2-yloxy-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-2-10-24-19-20-16-9-11-23-17(16)18(21-19)22-15-8-7-13-5-3-4-6-14(13)12-15/h2-9,11-12H,1,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJTWSCJQZYXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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